pKa Acidity Advantage: 2-Furancarbothioic Acid vs. 2-Furoic Acid
2-Furancarbothioic acid exhibits a predicted pKa of 2.90 ± 0.10, compared with the experimentally determined pKa of 3.12 (at 25 °C) for 2-furoic acid [1]. This ΔpKa of approximately 0.22 corresponds to roughly 1.66-fold greater acidity (Ka ratio ~1.66). The enhanced acidity is consistent with the general class behaviour of thiocarboxylic acids, which are typically about 100-fold more acidic than their oxygen congeners; for reference, thiobenzoic acid (PhC(O)SH) has pKa 2.48 versus 4.20 for benzoic acid, and thioacetic acid has pKa ~3.4 versus 4.72 for acetic acid [2]. The smaller magnitude observed for the furan pair reflects the electron-withdrawing effect of the furan ring oxygen, which already acidifies 2-furoic acid relative to benzoic acid.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ~2.90 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Furoic acid; pKa 3.12 (experimental, 25 °C) |
| Quantified Difference | ΔpKa ≈ 0.22 (~1.66× greater acidity for target) |
| Conditions | Predicted value (ChemicalBook) vs. experimental determination (DrugFuture, 25 °C) |
Why This Matters
A lower pKa means 2-furancarbothioic acid is more extensively deprotonated at physiological or near-neutral pH, altering its solubility, metal-chelation behaviour, and reactivity in condensation and nucleophilic displacement reactions relative to 2-furoic acid, directly impacting synthetic route design and biological assay conditions.
- [1] DrugFuture. 2-Furoic Acid – pK (25°) 3.12. https://www.drugfuture.com/chemdata/2-Furoic-Acid.html View Source
- [2] Wikipedia. Thiocarboxylic acid – Acidity. Archived 2023-02-23. https://web.archive.org/web/20230223001026/https://en.wikipedia.org/wiki/Thiocarboxylic_acid View Source
